molecular formula C18H18N4O3S2 B2874261 methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 689748-81-0

methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2874261
CAS No.: 689748-81-0
M. Wt: 402.49
InChI Key: AFJLFGGWZPDPFK-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a complex organic compound that features a triazole ring, a thiophene moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the thiophene and methylphenyl groups via substitution reactions. The final step often involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

Methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene moiety may also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[4-(3-methylphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
  • Methyl 2-{[4-(3-methylphenyl)-5-{[(furan-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
  • Methyl 2-{[4-(3-methylphenyl)-5-{[(pyridin-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene moiety, in particular, differentiates it from similar compounds and may enhance its binding affinity to certain biological targets.

Properties

IUPAC Name

methyl 2-[[4-(3-methylphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-12-5-3-6-13(9-12)22-15(10-19-17(24)14-7-4-8-26-14)20-21-18(22)27-11-16(23)25-2/h3-9H,10-11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJLFGGWZPDPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)OC)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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